2-(2-Nitropropyl)-1,3-dioxolane
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Overview
Description
2-(2-Nitropropyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitropropyl)-1,3-dioxolane typically involves the reaction of 2-nitropropane with 1,3-dioxolane under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives or nitrate esters.
Reduction: Amino derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitropropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitropropyl)-1,3-dioxolane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest for further study in pharmacology and toxicology.
Comparison with Similar Compounds
Similar Compounds
2-Nitropropane: A simpler nitroalkane with similar reactivity.
1,3-Dioxolane: The parent compound without the nitropropyl substitution.
2-(2-Nitroethyl)-1,3-dioxolane: A closely related compound with a slightly different alkyl chain.
Uniqueness
2-(2-Nitropropyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the nitropropyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-nitropropyl)-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(7(8)9)4-6-10-2-3-11-6/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVUXQBGRVBEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557135 |
Source
|
Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106334-27-4 |
Source
|
Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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